Vistusertib Vistusertib Vistusertib is under investigation for the treatment of Advanced Gastric Adenocarcinoma.
Vistusertib is an orally bioavailable inhibitor of the mammalian target of rapamycin (mTOR) with potential antineoplastic activity. Vistusertib inhibits the activity of mTOR, which may result in the induction of tumor cell apoptosis and a decrease in tumor cell proliferation. mTOR, a serine/threonine kinase that is upregulated in a variety of tumors, plays an important role downstream in the PI3K/Akt/mTOR signaling pathway.
Brand Name: Vulcanchem
CAS No.: 1009298-59-2
VCID: VC0548426
InChI: InChI=1S/C25H30N6O3/c1-16-14-33-11-9-30(16)23-20-7-8-21(18-5-4-6-19(13-18)24(32)26-3)27-22(20)28-25(29-23)31-10-12-34-15-17(31)2/h4-8,13,16-17H,9-12,14-15H2,1-3H3,(H,26,32)/t16-,17-/m0/s1
SMILES: CC1COCCN1C2=NC(=NC3=C2C=CC(=N3)C4=CC(=CC=C4)C(=O)NC)N5CCOCC5C
Molecular Formula: C25H30N6O3
Molecular Weight: 462.5 g/mol

Vistusertib

CAS No.: 1009298-59-2

Cat. No.: VC0548426

Molecular Formula: C25H30N6O3

Molecular Weight: 462.5 g/mol

Purity: >98% (or refer to the Certificate of Analysis)

* For research use only. Not for human or veterinary use.

Vistusertib - 1009298-59-2

CAS No. 1009298-59-2
Molecular Formula C25H30N6O3
Molecular Weight 462.5 g/mol
IUPAC Name 3-[2,4-bis[(3S)-3-methylmorpholin-4-yl]pyrido[2,3-d]pyrimidin-7-yl]-N-methylbenzamide
Standard InChI InChI=1S/C25H30N6O3/c1-16-14-33-11-9-30(16)23-20-7-8-21(18-5-4-6-19(13-18)24(32)26-3)27-22(20)28-25(29-23)31-10-12-34-15-17(31)2/h4-8,13,16-17H,9-12,14-15H2,1-3H3,(H,26,32)/t16-,17-/m0/s1
Standard InChI Key JUSFANSTBFGBAF-IRXDYDNUSA-N
Isomeric SMILES C[C@H]1COCCN1C2=NC(=NC3=C2C=CC(=N3)C4=CC(=CC=C4)C(=O)NC)N5CCOC[C@@H]5C
SMILES CC1COCCN1C2=NC(=NC3=C2C=CC(=N3)C4=CC(=CC=C4)C(=O)NC)N5CCOCC5C
Canonical SMILES CC1COCCN1C2=NC(=NC3=C2C=CC(=N3)C4=CC(=CC=C4)C(=O)NC)N5CCOCC5C
Appearance Yellow solid powder

Chemical and Pharmacological Profile of Vistusertib

Molecular Structure and Properties

Vistusertib (C₂₅H₃₀N₆O₃) is a small-molecule benzamide derivative with a molecular weight of 462.5 g/mol . Its chemical structure includes a pyrido[2,3-d]pyrimidine core linked to morpholine groups, enabling selective inhibition of mTOR kinase . Unlike rapalogs such as everolimus, which target only mTORC1, vistusertib suppresses both mTORC1 and mTORC2 complexes, disrupting downstream signaling pathways like PI3K/AKT and ribosomal biogenesis .

Table 1: Key Chemical Properties of Vistusertib

PropertyValue
Molecular FormulaC₂₅H₃₀N₆O₃
Molecular Weight462.5 g/mol
Mechanism of ActionDual mTORC1/mTORC2 inhibition
Development StatusPhase II (discontinued)
Primary IndicationsEndometrial cancer, glioblastoma, meningioma

Mechanism of Action and Preclinical Rationale

Dual mTOR Pathway Inhibition

The mTOR pathway is frequently hyperactivated in cancers due to mutations in PI3K/AKT or loss of PTEN . Preclinical studies demonstrated that vistusertib’s dual inhibition blocks both mTORC1-mediated S6K1/4EBP1 signaling and mTORC2-driven AKT activation, inducing apoptosis in hormone receptor-positive endometrial and breast cancer models . In glioblastoma, combining vistusertib with temozolomide enhanced DNA damage response and reduced tumor growth in xenografts .

Overcoming Endocrine Resistance

In hormone receptor-positive endometrial cancer, aromatase inhibitors like anastrozole often fail due to mTOR pathway activation. Vistusertib reversed this resistance in vitro by suppressing feedback loops that reactivate AKT, supporting its combination with endocrine therapies . Ribosome biogenesis (RiBi) markers, such as NOP10 and NHP2, were identified as potential predictors of response to vistusertib-anastrozole therapy .

Clinical Trial Outcomes

Hormone Receptor-Positive Endometrial Cancer: The VICTORIA Trial

The phase I/II VICTORIA trial (NCT02730923) randomized 75 patients with recurrent/metastatic endometrial cancer to vistusertib (125 mg twice weekly) plus anastrozole (V+A) or anastrozole alone (A) . Key results included:

  • Progression-Free Rate at 8 Weeks (8wk-PFR): 67.3% (V+A) vs. 39.1% (A) (p < 0.05) .

  • Median Progression-Free Survival (PFS): 5.2 months (V+A) vs. 1.9 months (A) (HR: 0.51; 95% CI: 0.29–0.91) .

  • Objective Response Rate (ORR): 24.5% (V+A) vs. 17.4% (A) .
    Grade ≥2 adverse events (AEs) in the V+A arm included fatigue (41%), hyperglycemia (29%), and diarrhea (22%) .

Glioblastoma: Phase I Combination Therapy

A phase I trial evaluated vistusertib (100–125 mg twice daily) with temozolomide in 15 recurrent glioblastoma patients . The recommended phase II dose was 125 mg, with a 6-month PFS rate of 26.6%. One patient achieved a partial response lasting 7.6 months, while 38% had stable disease (median duration: 9.6 months) .

Meningioma: Mixed Efficacy Signals

Discontinuation and Future Directions

Despite promising efficacy in endometrial cancer, vistusertib’s development was halted during the VICTORIA trial due to strategic portfolio decisions . Ongoing research focuses on:

  • Biomarker-Driven Selection: RiBi markers (NOP10, NHP2) and PI3K/AKT mutations to identify responders .

  • Combination Strategies: Pairing with CDK4/6 inhibitors or anti-angiogenic agents to enhance efficacy .

  • Reformulation: Intermittent dosing (e.g., 2 days/week) to improve tolerability .

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